![molecular formula C26H24N2O B188359 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- CAS No. 33895-69-1](/img/structure/B188359.png)
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that is widely used in scientific research. This compound is also known as bis(4-methoxybenzylidene)-2-methylindoline and is classified as an indole derivative. The compound is synthesized using a simple and efficient method and has several applications in scientific research.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of chelate complexes. The compound has also been shown to generate singlet oxygen upon irradiation, which can lead to the destruction of cancer cells.
Biochemical and Physiological Effects
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells through the generation of singlet oxygen. Additionally, the compound has been shown to have antioxidant properties and can scavenge free radicals. The compound has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several advantages for lab experiments. The compound is easy to synthesize and is readily available. The compound is also stable and can be stored for long periods of time. However, the compound has some limitations. The compound is not very soluble in water, which can limit its use in aqueous environments. Additionally, the compound can be toxic in high concentrations, which can limit its use in biological systems.
Future Directions
There are several future directions for the use of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] in scientific research. One potential direction is the use of the compound as a photosensitizer in photodynamic therapy for the treatment of cancer. Another potential direction is the use of the compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the compound could be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a synthetic compound that has several applications in scientific research. The compound is easy to synthesize and has several advantages for lab experiments. The compound has been shown to have several biochemical and physiological effects and has several potential future directions for use in scientific research.
Synthesis Methods
The synthesis of 1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] is a simple and efficient process. The compound is synthesized using a one-pot reaction between 2-methylindole and 4-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Scientific Research Applications
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-'] has several applications in scientific research. The compound is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, the compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
properties
CAS RN |
33895-69-1 |
|---|---|
Product Name |
1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl- |
Molecular Formula |
C26H24N2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C26H24N2O/c1-16-24(20-8-4-6-10-22(20)27-16)26(18-12-14-19(29-3)15-13-18)25-17(2)28-23-11-7-5-9-21(23)25/h4-15,26-28H,1-3H3 |
InChI Key |
BCOAQHQEKHGLOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




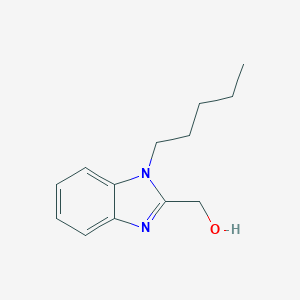
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)

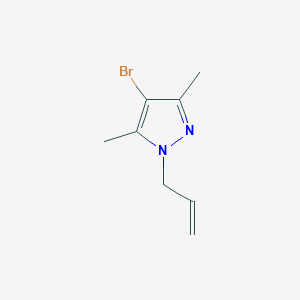
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
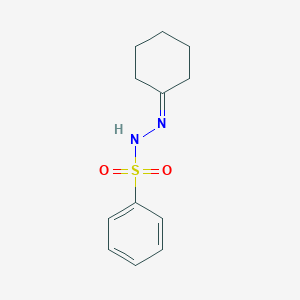
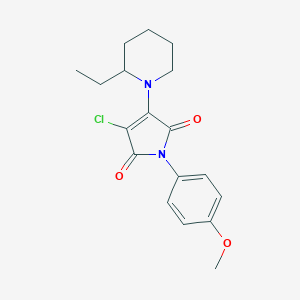
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
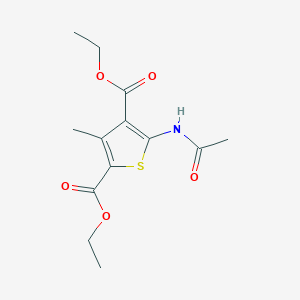
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)